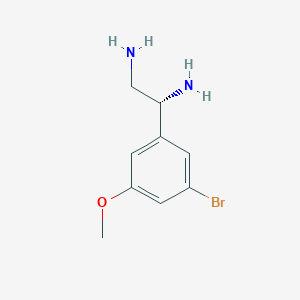
(1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines. This compound features a bromine atom and a methoxy group attached to a benzene ring, along with an ethane-1,2-diamine moiety. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Amine Introduction: The ethane-1,2-diamine moiety can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the bromine atom or the amine groups, leading to dehalogenation or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromine or methoxy groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like sodium methoxide or Grignard reagents may be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its interactions with biological targets can provide insights into its potential therapeutic uses.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as drugs or drug precursors. The presence of both amine and aromatic groups suggests possible activity as neurotransmitter analogs or enzyme inhibitors.
Industry
Industrially, the compound can be used in the production of dyes, polymers, or other materials where specific functional groups are required.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine depends on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine: Similar structure but with a different position of the methoxy group.
(1R)-1-(3-Chloro-5-methoxyphenyl)ethane-1,2-diamine: Chlorine instead of bromine.
(1R)-1-(3-Bromo-5-hydroxyphenyl)ethane-1,2-diamine: Hydroxy group instead of methoxy.
Uniqueness
The unique combination of bromine and methoxy groups in (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine may confer distinct reactivity and biological activity compared to its analogs. These differences can be exploited in various applications, from synthetic chemistry to drug development.
Eigenschaften
Molekularformel |
C9H13BrN2O |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
(1R)-1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
AKDYOFCPDZIMHM-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)[C@H](CN)N)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(CN)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[(4aR,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B13034484.png)
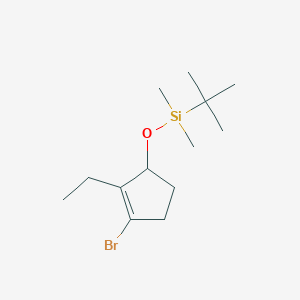
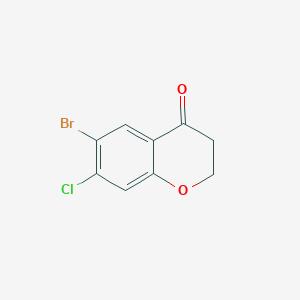
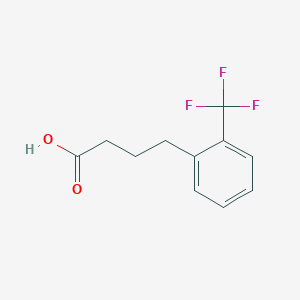



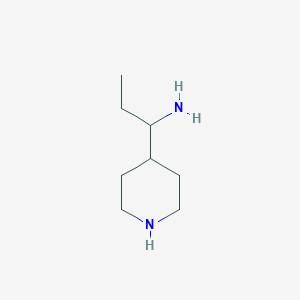


![1-[4-(Methylethyl)phenyl]prop-2-enylamine](/img/structure/B13034549.png)

![1-Cyclohexyl-6-methyl-3-(4-(trifluoromethyl)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034564.png)
